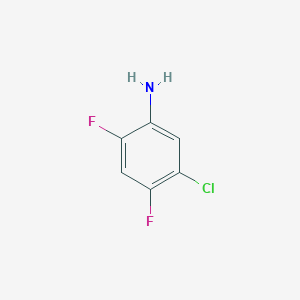

5-Chloro-2,4-difluoroaniline

Vue d'ensemble

Description

5-Chloro-2,4-difluoroaniline: is an organic compound with the molecular formula C6H4ClF2N . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is a crystalline solid that appears colorless to pale yellow and is used primarily as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2,4-difluoroaniline typically involves the following steps:

Nitration: 2,4-difluoronitrobenzene is synthesized by nitrating 2,4-difluorobenzene.

Reduction: The nitro group in 2,4-difluoronitrobenzene is reduced to an amino group, forming 2,4-difluoroaniline.

Chlorination: The final step involves chlorinating 2,4-difluoroaniline to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods ensure high yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Chloro-2,4-difluoroaniline can undergo nucleophilic substitution reactions due to the presence of halogen atoms on the benzene ring.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically employed.

Major Products:

Substitution Reactions: Products include various substituted anilines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 5-Chloro-2,4-difluoroaniline serves as an intermediate in synthesizing complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form quinones, while reduction converts it back to its amine form. The halogen atoms on the benzene ring can be substituted with other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

- Biology It is investigated for its potential biological activity and interactions with enzymes. Studies have explored its effects on cancer cell lines, demonstrating significant cytotoxic activity, particularly against breast cancer cells.

- Medicine Explored for potential use in drug development and pharmaceutical research. Research indicates its potential as an anticancer agent by inducing apoptosis in a dose-dependent manner in cancer cell lines. It also shows potential therapeutic implications in cancer treatment through selective inhibition at low nanomolar concentrations.

- Industry Utilized in the production of dyes, pigments, and other industrial chemicals.

5-Chloro-2,4-difluoro-N-methylaniline hydrochloride's mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the target molecules.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 5-chloro-2,4-difluoro-N-methylaniline against various cancer cell lines. The compound exhibits significant cytotoxic activity, particularly against breast cancer cells.

Safety and Hazards

This compound is classified under GHS (Globally Harmonized System) with the following hazard statements :

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P302+P352: If on skin, wash with plenty of water.

- P304+P340: If inhaled, remove person to fresh air and keep comfortable for breathing.

- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P405: Store locked up.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Mécanisme D'action

The mechanism of action of 5-Chloro-2,4-difluoroaniline depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparaison Avec Des Composés Similaires

- 2,4-Difluoroaniline

- 3-Chloro-2,4-difluoroaniline

- 2,4-Difluoro-5-chloronitrobenzene

Comparison: 5-Chloro-2,4-difluoroaniline is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and applications .

Activité Biologique

5-Chloro-2,4-difluoroaniline (C7H5ClF2N) is an aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. Its unique structure, featuring both chlorine and fluorine substituents, enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, alongside its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and one chlorine atom attached to a benzene ring with an amine group. The molecular structure can be represented as follows:

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 165.57 g/mol |

| Melting Point | 56 - 58 °C |

| Solubility in Water | Slightly soluble |

| Log P (Octanol/Water) | 2.18 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents.

- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in metabolic pathways due to its electron-withdrawing groups enhancing reactivity towards nucleophiles.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral proteins or host cell receptors.

- Case Study : In vitro assays demonstrated that this compound could reduce the replication rate of certain viruses by over 50%, indicating promising antiviral potential.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown encouraging results against various cancer cell lines.

- Cell Lines Tested : The compound was tested against lung and breast cancer cell lines.

- Results : It exhibited antiproliferative effects with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer | 12.5 | Apoptosis induction |

| Breast Cancer | 15.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : It may act on cellular receptors, altering signaling pathways crucial for cell survival and proliferation.

- Oxidative Stress Induction : The presence of halogen atoms can increase reactive oxygen species (ROS) production, leading to oxidative damage in cells.

Environmental Impact and Biodegradation

The environmental implications of this compound are significant due to its potential toxicity and persistence in ecosystems. Studies have shown that certain bacterial strains can degrade this compound effectively, suggesting a possible bioremediation strategy for contaminated sites.

Case Study on Biodegradation

A study isolated bacterial strains capable of degrading this compound under controlled conditions. The results indicated:

- Degradation Rate : Up to 70% degradation within 48 hours.

- Microbial Strains Involved : Several strains were identified as effective degraders, highlighting their potential use in bioremediation efforts.

Propriétés

IUPAC Name |

5-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDJKRZDCUNAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647477 | |

| Record name | 5-Chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-65-2 | |

| Record name | 5-Chloro-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 348-65-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.